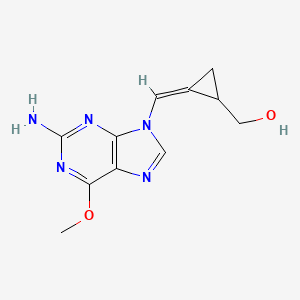
Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine derivative linked to a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then methoxylated and subsequently reacted with a cyclopropylmethanol derivative under specific conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which could lead to the development of new therapeutic agents.
Medicine
Medically, the compound is explored for its potential antiviral and anticancer properties. Its ability to interact with cellular targets and disrupt biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or altering nucleic acid structures. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound with the cyclopropyl group but lacking the purine base.
Methoxyadenine: A compound with a methoxy group attached to the adenine base.
Uniqueness
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
247091-19-6 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
[(2Z)-2-[(2-amino-6-methoxypurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3- |
Clé InChI |
MGYFWNHVAGZCRJ-UTCJRWHESA-N |
SMILES isomérique |
COC1=NC(=NC2=C1N=CN2/C=C\3/CC3CO)N |
SMILES canonique |
COC1=NC(=NC2=C1N=CN2C=C3CC3CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


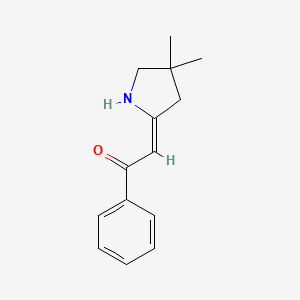
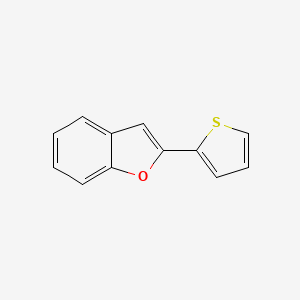
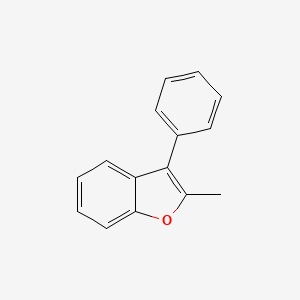

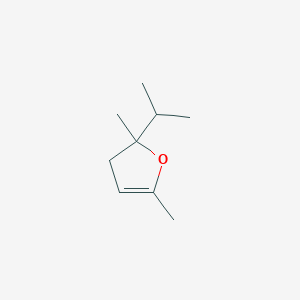
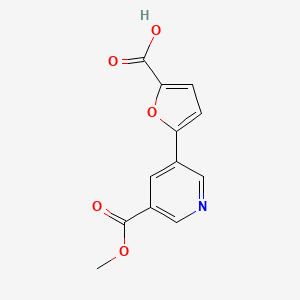
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)

![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
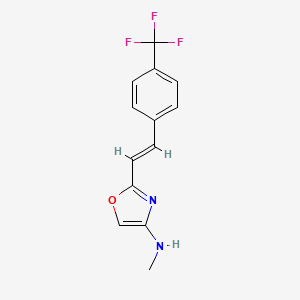
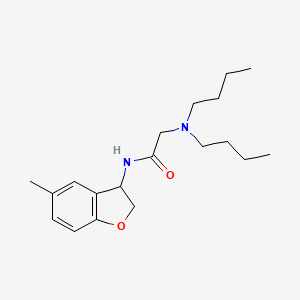

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
